![molecular formula C14H15ClN4O B2938795 2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide CAS No. 1797619-59-0](/img/structure/B2938795.png)
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
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Description
“2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The compound has a linear formula of C15H15ClN2O .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide”, has been the subject of extensive research . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives are well-known for their anticancer properties. They can act as antimetabolites, interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. Some pyrimidine-based drugs, such as imatinib, dasatinib, and nilotinib, are established treatments for leukemia . The structural diversity of pyrimidine allows for the development of various compounds targeting different types of cancer.
Antimicrobial and Antifungal Applications
The pyrimidine moiety has been employed in the design of compounds with significant antimicrobial and antifungal activities . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for treating infectious diseases.
Antiviral and Anti-HIV Effects
Pyrimidine derivatives have shown promise as antiviral agents, including activity against HIV . By interfering with viral replication, these compounds can be used to manage viral infections and are particularly important in the search for new treatments for HIV/AIDS.
Cardiovascular Therapeutics
Pyrimidine derivatives can act as cardiovascular agents, offering potential treatments for conditions like hypertension . Their ability to modulate blood pressure and affect heart rate makes them valuable in the field of cardiovascular medicine.
Anti-Inflammatory and Analgesic Properties
These compounds exhibit anti-inflammatory and analgesic activities, which can be beneficial in treating chronic pain and inflammatory disorders . By reducing inflammation and pain, they improve the quality of life for patients with these conditions.
Antidiabetic Activity
Pyrimidine derivatives have been studied for their antidiabetic properties, with some compounds showing the ability to modulate blood sugar levels . This application is particularly relevant given the global rise in diabetes prevalence.
properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)13-7-8-16-12(18-13)9-17-14(20)10-5-3-4-6-11(10)15/h3-8H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFBAYZEPZKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide |
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